molecular formula C9H8Cl2O2 B1586535 Ethyl 3,5-dichlorobenzoate CAS No. 91085-56-2

Ethyl 3,5-dichlorobenzoate

Cat. No.: B1586535
CAS No.: 91085-56-2
M. Wt: 219.06 g/mol
InChI Key: JRLNLVFPSMDPLU-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichlorobenzoate is an organic compound with the molecular formula C9H8Cl2O2. It is an ester derivative of 3,5-dichlorobenzoic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3rd and 5th positions. This compound is commonly used in various chemical syntheses and has applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

Ethyl 3,5-dichlorobenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as dioxygenases, which are involved in the degradation of aromatic compounds. The interaction between this compound and these enzymes typically involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolic pathways that rely on these enzymes, leading to changes in the overall biochemical processes within the cell .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the growth of certain microbial cells by interfering with their metabolic pathways. This inhibition can lead to a decrease in the production of essential metabolites, ultimately affecting cell viability and function. Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. The compound can bind to the active sites of enzymes, leading to their inhibition. This binding can occur through various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. By inhibiting enzyme activity, this compound can disrupt metabolic pathways and alter the cellular environment. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, this compound may degrade into other compounds that have different biochemical properties, potentially leading to changes in its inhibitory effects on enzymes and other biomolecules. Additionally, long-term exposure to this compound can result in adaptive responses by cells, such as the upregulation of alternative metabolic pathways to compensate for the inhibited enzymes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and disruption of metabolic pathways. Toxic or adverse effects may also be observed at high doses, such as cellular toxicity, organ damage, or other physiological changes. These dosage-dependent effects highlight the importance of determining the appropriate dosage for specific applications to minimize potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound can be metabolized by specific enzymes, such as dioxygenases, which introduce oxygen atoms into the aromatic ring, leading to its breakdown. This metabolic process can produce intermediates that are further degraded by other enzymes, ultimately resulting in the complete mineralization of the compound. The involvement of this compound in these metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can be localized to specific compartments or organelles, depending on its interactions with other biomolecules. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Alternatively, the compound may be directed to the cytoplasm or nucleus, where it can influence other cellular processes. The subcellular localization of this compound is crucial for understanding its overall biochemical effects within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-dichlorobenzoate can be synthesized through the esterification of 3,5-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where 3,5-dichlorobenzoic acid and ethanol are reacted in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3,5-dichlorobenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3,5-dichlorobenzoic acid and ethanol.

    Reduction: 3,5-dichlorobenzyl alcohol.

Scientific Research Applications

Ethyl 3,5-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,5-dichlorobenzoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

  • Ethyl 2,5-dichlorobenzoate
  • Ethyl 2,4-dichlorobenzoate
  • Ethyl 2,6-dichlorobenzoate

Comparison: Ethyl 3,5-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as ethyl 2,5-dichlorobenzoate, the 3,5-dichloro derivative may exhibit different chemical and biological properties due to the electronic and steric effects imparted by the chlorine atoms.

Properties

IUPAC Name

ethyl 3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLNLVFPSMDPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371338
Record name ethyl 3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91085-56-2
Record name Benzoic acid, 3,5-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91085-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dichloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091085562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethyl 3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basis of the spectrophotometric method described in the research for determining Ethyl 3,5-dichlorobenzoate?

A1: The research utilizes a charge-transfer spectrophotometric method. Instead of directly measuring this compound, the method indirectly quantifies it. First, this compound is reacted with hydroxylamine to form 3,5-dichloro-N-hydroxybenzoylamine (DCHA) []. This DCHA then forms a charge-transfer complex with p-benzoquinone in the presence of cetylpyridinium chloride (CPC). This complex exhibits absorbance at 485 nm, which is then measured. The absorbance is directly proportional to the initial concentration of this compound, allowing for its quantification.

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